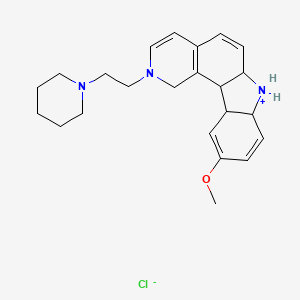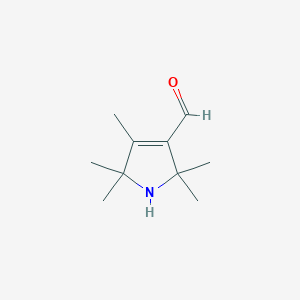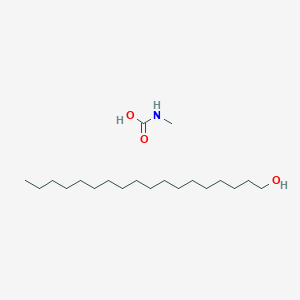
Methylcarbamic acid;octadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.
Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Octadecanoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecan-1-ol: A long-chain fatty alcohol with similar hydrophobic properties.
Methylcarbamic acid: A carbamate derivative with potential biological activity.
Stearyl alcohol: Another name for octadecan-1-ol, commonly used in cosmetics and pharmaceuticals.
Uniqueness
Methylcarbamic acid;octadecan-1-ol is unique due to the combination of the hydrophobic long-chain alcohol and the reactive carbamate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
83053-42-3 |
|---|---|
Formule moléculaire |
C20H43NO3 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
methylcarbamic acid;octadecan-1-ol |
InChI |
InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5) |
Clé InChI |
UORZFXFXALAWLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


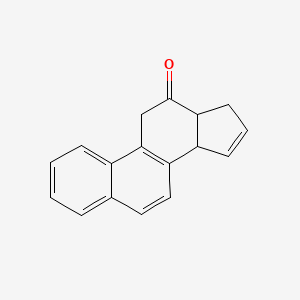
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
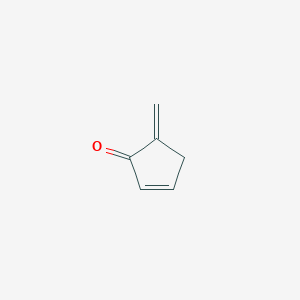
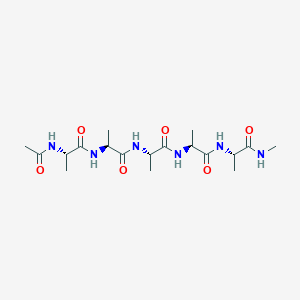
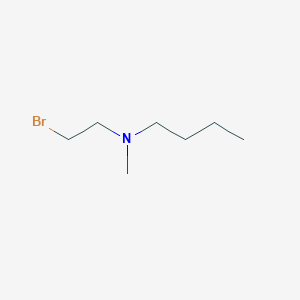
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

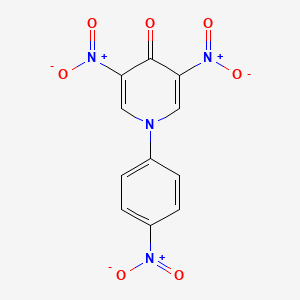
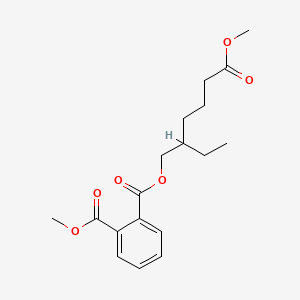
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
